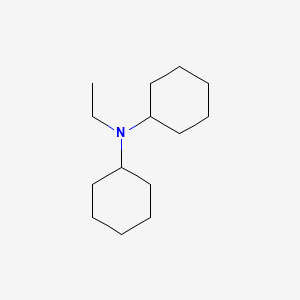

N-Ethyldicyclohexylamine

Description

Theoretical and Applied Significance of Tertiary Amines in Contemporary Chemistry

Tertiary amines are a pivotal class of organic compounds characterized by a nitrogen atom bonded to three carbon-containing groups. fiveable.me Their unique structure, lacking a direct nitrogen-hydrogen bond, precludes them from acting as hydrogen bond donors, which influences their physical properties such as boiling points and solubility compared to primary and secondary amines. fiveable.me

The significance of tertiary amines in contemporary chemistry is multifaceted:

Fundamental Building Blocks: They are crucial intermediates in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. researchgate.netamerigoscientific.com Their presence is integral to the function of many active compounds and materials used in daily life. amerigoscientific.compurkh.com

Reactivity and Catalysis: The lone pair of electrons on the nitrogen atom allows tertiary amines to function as both bases and nucleophiles. fiveable.me This dual reactivity makes them valuable reagents and catalysts in numerous organic reactions, such as alkylations and acylations. fiveable.meamerigoscientific.com Sterically hindered amines, a subset of tertiary amines, are particularly valuable as non-nucleophilic bases, capable of deprotonating acidic compounds without engaging in competing nucleophilic attack. chemicalbook.comchemicalbook.com

Advanced Synthesis: Modern synthetic methodologies increasingly rely on tertiary amines. For instance, they are employed in sophisticated catalytic systems, including ruthenium(0)-catalyzed C-H arylation/hydrosilylation for creating other sterically hindered amines and copper-catalyzed C-N coupling reactions. rsc.orgrsc.orgnih.gov

Rationale for In-depth Academic Inquiry into N-Ethyldicyclohexylamine

The specific structural and chemical properties of this compound underpin the rationale for its dedicated study in academic and industrial research. It is a clear, colorless liquid at room temperature with well-defined physical properties. chemicalbook.comguidechem.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₄H₂₇N | chemicalbook.comnist.gov |

| Molecular Weight | 209.37 g/mol | nih.govsigmaaldrich.com |

| Appearance | Clear colorless liquid | chemicalbook.comchemicalbook.com |

| Boiling Point | 114-115 °C at 3 mmHg | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Density | 0.91 g/mL at 20 °C | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.485 | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| pKa | 11.11 ± 0.20 (Predicted) | chemicalbook.comguidechem.com |

| CAS Number | 7175-49-7 | chemicalbook.comnist.gov |

Key areas of research where this compound has proven to be a compound of interest include:

Non-Nucleophilic Base: Due to the steric bulk provided by the two cyclohexyl groups, it functions as a highly basic, yet non-nucleophilic, amine. chemicalbook.comchemicalbook.com This characteristic makes it an effective proton acceptor in reactions sensitive to nucleophilic side reactions, such as dehydrohalogenations and esterifications. chemicalbook.comchemicalbook.com It has also been employed as a base in alkylation reactions where it facilitates the desired reaction while minimizing byproducts. core.ac.uk

Synthesis of Fluorinated Amines: this compound has been used as a precursor in the electrochemical fluorination to produce perfluorinated amines (F-amines). chemicalbook.comsigmaaldrich.comresearchgate.net These studies, while demonstrating the feasibility of the conversion, also noted the formation of complex product mixtures, indicating a need for further research to understand and control the fragmentation and incomplete fluorination reactions. researchgate.net

Template in Materials Science: Research has shown its utility as an organic template in the hydrothermal synthesis of microporous materials. researchgate.net Specifically, it has been used to direct the formation of CoAPO-36, a cobalt-containing aluminophosphate with a specific framework structure (ATS), which has potential applications in catalysis. researchgate.net

Photophysical Studies: In the field of photochemistry, this compound was identified as a highly effective electron donor in studies of the fluorescence quenching of azoalkanes. acs.orgscispace.com Its performance in these experiments, where it exhibited the highest quenching rate constant among a series of amines, highlights its interesting electronic properties and makes it a valuable tool for investigating electron transfer mechanisms. acs.org

Organocatalysis Research: The compound serves as a substrate in studies developing new catalytic methods. For example, it has been used in the development of organocatalytic aerobic oxidative monodealkylation of tertiary amines, where the selective removal of the ethyl group was achieved to yield dicyclohexylamine (B1670486). chemrxiv.org

Scope and Foundational Framework of the Research Outline

This article focuses exclusively on the chemical compound this compound within the context of advanced chemical research. The content is strictly organized to first establish the broader scientific importance of tertiary amines, thereby providing a context for the specific study of this compound. It then delves into the specific chemical characteristics and research applications that make this compound a subject of academic inquiry, supported by empirical data and findings from scientific literature. The discussion is confined to its synthesis, reactivity, and applications as a non-nucleophilic base, a precursor for fluorinated compounds, a template in materials synthesis, and a tool in photophysical studies. All content exclusions, particularly regarding dosage and safety profiles, are strictly observed to maintain a purely chemical and academic focus.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-N-ethylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKQMIFKHDXFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064585 | |

| Record name | Cyclohexanamine, N-cyclohexyl-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7175-49-7 | |

| Record name | N-Cyclohexyl-N-ethylcyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7175-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyldicyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007175497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyldicyclohexylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanamine, N-cyclohexyl-N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanamine, N-cyclohexyl-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexyl-N-ethylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYLDICYCLOHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A5D20NJX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Methodological Advancements for N Ethyldicyclohexylamine

Established Synthetic Strategies for N-Ethyldicyclohexylamine Formation

The synthesis of this compound can be achieved through well-established methodologies, primarily involving the formation of a new carbon-nitrogen bond on a pre-existing dicyclohexylamine (B1670486) scaffold or the construction of the tertiary amine through a convergent approach.

Alkylation Reactions Utilizing Secondary Amines and Alkylating Agents

A primary and straightforward method for the synthesis of this compound is the direct alkylation of dicyclohexylamine with a suitable ethylating agent. This reaction follows a standard nucleophilic substitution mechanism, where the secondary amine acts as the nucleophile.

Commonly employed ethylating agents include ethyl halides, such as ethyl iodide or ethyl bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. The choice of solvent is crucial and is often a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) to facilitate the dissolution of reactants and promote the desired SN2 pathway. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Table 1: Alkylation of Dicyclohexylamine with Ethyl Iodide

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Dicyclohexylamine | Ethyl Iodide | Potassium Carbonate | Acetonitrile | This compound |

This interactive table summarizes a typical setup for the alkylation reaction.

Reductive Amination Protocols for Sterically Hindered Tertiary Amines

Reductive amination offers an alternative and highly effective route to this compound. This one-pot reaction involves the condensation of a secondary amine with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.

For the synthesis of this compound, dicyclohexylamine is reacted with acetaldehyde. The choice of reducing agent is critical to selectively reduce the iminium ion in the presence of the starting aldehyde. Mild hydride reagents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly well-suited for this transformation due to their selectivity and tolerance of a wide range of functional groups. commonorganicchemistry.comscribd.comnih.govmdma.ch The reaction is typically performed in a chlorinated solvent like dichloroethane (DCE) or dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.comcommonorganicchemistry.com

Another pathway involves the reaction of N-ethylcyclohexylamine with cyclohexanone, followed by reduction. The general principle of reductive amination remains the same, with the formation of an iminium ion intermediate that is subsequently reduced.

Table 2: Reductive Amination for this compound Synthesis

| Amine | Carbonyl Compound | Reducing Agent | Solvent | Product |

| Dicyclohexylamine | Acetaldehyde | Sodium Triacetoxyborohydride | Dichloroethane | This compound |

| N-Ethylcyclohexylamine | Cyclohexanone | Sodium Triacetoxyborohydride | Dichloroethane | This compound |

This interactive table outlines the components for the two primary reductive amination routes to this compound.

Chemical Transformations of this compound and its Derivatives

The reactivity of this compound is characterized by the steric hindrance around the nitrogen atom and the nature of the alkyl substituents. These factors influence its behavior in various chemical transformations.

Selective N-Monodealkylation of this compound to Secondary Amines

The selective removal of one alkyl group from a tertiary amine, known as N-dealkylation, is a valuable transformation in organic synthesis. For this compound, this would involve the cleavage of either an ethyl-nitrogen bond or a cyclohexyl-nitrogen bond. In reactions involving tertiary amines with different alkyl groups, the ease of cleavage often depends on the nature of the alkyl group. Generally, less sterically hindered and more reactive groups are preferentially removed.

Various reagents and methods have been developed for N-dealkylation, including the use of chloroformates, cyanogen (B1215507) bromide, and oxidative methods. nih.gov The selective removal of the ethyl group over the cyclohexyl group would be the expected outcome in many of these procedures due to the lower steric bulk of the ethyl group. For instance, reaction with certain chloroformates can lead to the formation of a carbamate (B1207046) intermediate, which upon hydrolysis yields the secondary amine, dicyclohexylamine. nih.gov

Reactions Involving Incomplete Fluorination and Fragmentation

The introduction of fluorine into organic molecules can significantly alter their physical and chemical properties. The reaction of tertiary amines with electrophilic fluorinating agents, such as those containing an N-F bond (e.g., Selectfluor), can lead to a variety of products depending on the reaction conditions and the structure of the amine. wikipedia.orgrsc.orgresearchgate.net Due to the steric hindrance in this compound, direct fluorination at the nitrogen or adjacent carbons might be challenging. Incomplete fluorination or side reactions leading to fragmentation are plausible outcomes.

The fragmentation of this compound under electron ionization mass spectrometry (EI-MS) provides insight into its structural features. The mass spectrum of this compound shows characteristic fragmentation patterns for aliphatic amines. orgchemboulder.comruc.dkyoutube.comnih.govspectroscopyonline.com Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for amines. orgchemboulder.comruc.dknih.gov In the case of this compound, this would involve the loss of an ethyl radical or a cyclohexyl radical, leading to the formation of stable iminium ions. The most abundant fragment ion (base peak) in the mass spectrum of this compound is observed at m/z 180, corresponding to the loss of an ethyl group ([M-29]+). Other significant fragments are observed at m/z 126 and 83, resulting from further fragmentation of the cyclohexyl rings.

Table 3: Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Relative Intensity |

| 209 | [M]+ (Molecular Ion) | Present |

| 180 | [M - C₂H₅]+ | Base Peak (100%) |

| 126 | [M - C₆H₁₁]+ | Significant |

| 83 | [C₆H₁₁]+ | Significant |

This interactive table details the major fragments observed in the electron ionization mass spectrum of this compound.

Utility in Dehydrohalogenation Reactions

This compound, being a sterically hindered amine, can function as a non-nucleophilic base. This property is particularly useful in promoting elimination reactions, such as dehydrohalogenation, while minimizing competing nucleophilic substitution reactions. ubc.calibretexts.orgchemistrysteps.com

In dehydrohalogenation, an alkyl halide is treated with a base to remove a proton and a halide ion from adjacent carbon atoms, resulting in the formation of an alkene. The steric bulk of this compound prevents it from readily acting as a nucleophile and attacking the carbon atom bearing the halogen. Instead, it preferentially abstracts a proton from a neighboring carbon, facilitating the E2 elimination pathway. libretexts.orgchemistrysteps.com The choice of a hindered base like this compound can also influence the regioselectivity of the elimination, often favoring the formation of the less substituted (Hofmann) alkene, particularly with sterically demanding substrates. chadsprep.com

Mechanistic Elucidation of N Ethyldicyclohexylamine Reactivity

Electron Transfer Processes and Kinetics Involving N-Ethyldicyclohexylamine

The tertiary amine functionality in this compound, characterized by the lone pair of electrons on the nitrogen atom, predisposes it to participate in electron transfer processes. When interacting with suitable electronically excited molecules (fluorophores), it can act as an electron donor, leading to a cascade of photophysical and photochemical events.

Investigation of Fluorescence Quenching by Tertiary Amines

Tertiary amines are well-documented quenchers of fluorescence, a phenomenon that occurs when the excited state of a fluorophore is deactivated through interaction with the amine. This process can occur through several mechanisms, including electron transfer, energy transfer, and the formation of non-emissive complexes. In the context of this compound, quenching of aromatic hydrocarbon fluorescence would likely proceed via a photoinduced electron transfer (PET) mechanism. The efficiency of this quenching is dependent on factors such as the ionization potential of the amine, the electron affinity of the excited fluorophore, and the solvent polarity.

Analysis of Exciplex Formation and Electron Transfer Rate Constants

The interaction between an excited fluorophore and a ground-state tertiary amine like this compound can lead to the formation of an excited-state complex known as an exciplex. gist.ac.kr This exciplex is characterized by a significant degree of charge transfer from the amine (donor) to the fluorophore (acceptor). The formation of an exciplex is often accompanied by a new, broad, and red-shifted emission band in the fluorescence spectrum, particularly in nonpolar solvents.

Table 1: Theoretical Factors Influencing Electron Transfer Rate Constants

| Parameter | Description | Influence on ket |

|---|---|---|

| ΔG°et | Free energy change of electron transfer | A more negative ΔG°et generally leads to a faster ket (in the normal Marcus region). |

| λ | Reorganization energy (inner and outer sphere) | A smaller reorganization energy results in a faster ket. |

| HDA | Electronic coupling matrix element | Stronger electronic coupling between the donor and acceptor orbitals leads to a faster ket. |

Formation and Reactivity of Aminium Radical Cations

Following a single-electron transfer from this compound to an acceptor, an aminium radical cation is formed. semanticscholar.orgbeilstein-journals.org This highly reactive intermediate is characterized by a nitrogen atom bearing both a positive charge and an unpaired electron. The subsequent reactivity of the this compound radical cation is dictated by several competing pathways, including back electron transfer to the reduced acceptor, deprotonation at a carbon atom alpha to the nitrogen, and potential fragmentation reactions. The stability and reactivity of this radical cation are influenced by the electronic and steric properties of the dicyclohexyl and ethyl groups.

Influence of Steric and Stereoelectronic Effects on Reaction Pathways

The two bulky cyclohexyl groups attached to the nitrogen atom in this compound exert significant steric hindrance. This steric bulk plays a crucial role in directing the molecule's reactivity. For instance, the accessibility of the nitrogen's lone pair for interactions with other molecules is sterically hindered, which can influence the rates of both electron and proton transfer reactions.

Stereoelectronic effects, which refer to the influence of orbital alignment on reactivity, are also important. The orientation of the C-H bonds on the cyclohexyl rings relative to the nitrogen lone pair can affect their acidity and the propensity for deprotonation following the formation of the aminium radical cation.

Proton Transfer Dynamics and Basicity Profiles

This compound is a Brønsted-Lowry base, capable of accepting a proton via its nitrogen lone pair. Its basicity is a key determinant of its role in a variety of chemical reactions.

This compound as a Non-Nucleophilic Proton Acceptor

The significant steric hindrance provided by the two cyclohexyl groups renders this compound a non-nucleophilic base. While it can readily accept a proton, its bulky nature prevents it from acting as a nucleophile and attacking electrophilic centers. This property makes it a useful reagent in organic synthesis, particularly in elimination reactions where a strong base is required to remove a proton without competing nucleophilic substitution.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Preferential Deprotonation in Tertiary Amine Dealkylation Processes

The reactivity of unsymmetrical tertiary amines, such as this compound, in dealkylation reactions is dictated by the preferential deprotonation of a proton from a carbon atom alpha to the nitrogen. This selectivity is influenced by a combination of steric and electronic factors, which determine the relative ease of removal of the different alkyl groups. In the case of this compound, the competition lies between the removal of the ethyl group and one of the cyclohexyl groups.

The mechanism of oxidative N-dealkylation, often catalyzed by enzymes like cytochrome P450 or mediated by chemical oxidants, is a topic of ongoing research. washington.eduku.edu Two primary mechanistic pathways are often considered: a Hydrogen Atom Transfer (HAT) mechanism and a Single Electron Transfer (SET) mechanism. washington.eduku.edu In the HAT pathway, a hydrogen atom is abstracted from the α-carbon of one of the alkyl groups. In the SET pathway, an electron is first removed from the nitrogen atom to form a nitrogen radical cation, followed by deprotonation from an α-carbon.

For this compound, the ethyl group presents a sterically less hindered environment compared to the bulky cyclohexyl groups. This steric accessibility generally favors the abstraction of a proton from the ethyl group's α-carbon. The transition state leading to the removal of the ethyl group is likely to be of lower energy due to reduced steric strain.

Conversely, the cyclohexyl groups are sterically demanding, which can hinder the approach of the oxidizing species to the α-protons of the cyclohexyl rings. This steric hindrance would be expected to disfavor the deprotonation from the cyclohexyl groups.

The acidity of the reaction medium can also play a crucial role in the regioselectivity of dealkylation. rsc.org In some cases, at high acidity, the dealkylation of the more substituted group can be favored. rsc.org However, under typical metabolic or synthetic oxidative conditions, steric factors are often the dominant determinant for which alkyl group is preferentially removed from an unsymmetrical tertiary amine.

The following table presents data from a study on a related series of compounds, illustrating the influence of the alkyl group's structure on the selectivity of N-dealkylation. This data can be used to infer the likely preferential de-ethylation of this compound.

N Ethyldicyclohexylamine in Catalysis and Structure Direction

N-Ethyldicyclohexylamine as an Organocatalyst or Promoter

The function of this compound in catalytic processes is multifaceted, primarily centering on its involvement as a substrate in reactions that are promoted by organocatalysts, rather than acting as the catalyst itself.

This compound serves as a notable substrate in the study of organocatalytic aerobic oxidative monodealkylation, a process that converts tertiary amines into secondary amines. In a highly efficient method utilizing a synergistic combination of a hydroxylamine (B1172632) and NOx catalyst, this compound undergoes selective dealkylation. researchgate.net This reaction proceeds under mild conditions, using atmospheric oxygen pressure at temperatures between room temperature and 70 °C. researchgate.net

The process is significant as it allows for the removal of various alkyl groups, a task that has been challenging with previous catalytic methods. researchgate.net Specifically, in the dealkylation of this compound, the smaller ethyl group is selectively removed to yield dicyclohexylamine (B1670486). researchgate.net Initial attempts to perform this transformation under conditions optimized for other amines proved inefficient. However, further optimization revealed that conducting the reaction at a lower concentration (0.02 M) and a higher temperature (70 °C) significantly improved the yield of the desired secondary amine product, dicyclohexylamine. researchgate.net This demonstrates the compound's utility in exploring and optimizing selective C-N bond cleavage reactions.

Table 1: Optimized Conditions for Dealkylation of this compound

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Substrate | This compound | - | researchgate.net |

| Catalyst System | Hydroxylamine and NOx | - | researchgate.net |

| Oxidant | Atmospheric Oxygen | - | researchgate.net |

| Temperature | 70 °C | Significantly improved yield | researchgate.net |

| Concentration | 0.02 M | Significantly improved yield | researchgate.net |

| Product | Dicyclohexylamine | Selective dealkylation of the ethyl group | researchgate.net |

The underlying mechanism for this transformation is suggested to involve the formation of aminium radical cations through a one-electron oxidation of the tertiary amine substrate. researchgate.netcas.czresearchgate.net

While this compound is an important substrate in the aforementioned dealkylation reaction, its role as a direct organocatalyst in broader organic synthesis is not extensively documented in publicly available research. Generally, tertiary amines can function as catalysts in various transformations, such as in base-catalyzed reactions or through the formation of reactive intermediates. However, specific applications employing this compound in this capacity are not widely reported. The development of novel catalysts, including those for N-heterocycle synthesis and N-alkylation, is an active area of research, but the focus has often been on other types of organic molecules or metal-based systems. arxiv.orgresearchgate.net

This compound as a Structure-Directing Agent (SDA) in Microporous Materials Synthesis

Based on available research, there is no specific information documenting the use of this compound as a structure-directing agent (SDA) in the hydrothermal synthesis of aluminophosphate frameworks such as CoAPO-36. While various amines and organic cations are known to serve as templates in the synthesis of microporous materials, dictating framework topology and crystal morphology, the specific application of this compound for this purpose has not been identified in the conducted searches. rsc.orgresearchgate.net

No information was found regarding this compound serving as a template for the synthesis of CoAPO-36 or other aluminophosphate frameworks.

No information was found detailing the impact of this compound on the crystallization kinetics, induction times, or activation energies in the synthesis of microporous materials.

No information was found on the influence of this compound on the framework topology, unit cell dimensions, or crystal morphology of aluminophosphate materials.

Investigation of Host-Guest Interactions within Microporous Structures

The efficacy of this compound as a structure-directing agent (SDA) is fundamentally linked to the intricate host-guest interactions that occur within the nascent microporous framework during crystallization. These non-covalent interactions, including van der Waals forces, hydrogen bonding, and electrostatic interactions, dictate the positioning and orientation of the SDA molecule within the inorganic host, thereby guiding the assembly of the surrounding aluminophosphate or silicate (B1173343) species into a specific topology. Understanding these interactions at a molecular level is crucial for the rational design of novel zeolitic materials.

One pivotal study focused on the location of MCHA within the AFI (AlPO-5) framework, a large-pore aluminophosphate molecular sieve. Through the use of high-resolution PXRD and subsequent Rietveld refinement, the precise position of the MCHA molecule within the one-dimensional channels of the AFI structure was determined. These experimental findings were further substantiated by Monte Carlo docking calculations, which provided a theoretical model of the host-guest complex.

The research revealed that the MCHA molecule adopts a specific conformation to maximize its van der Waals interactions with the inner walls of the aluminophosphate channel. The bulky dicyclohexyl groups of the amine are oriented in a way that creates a snug fit within the pore, effectively acting as a molecular template around which the inorganic framework is constructed.

Furthermore, the study elucidated a potential correlation between the basicity (as indicated by the pKb value) of the templating amine and its efficacy in directing the formation of the AFI topology. This suggests that the strength of the electrostatic interactions between the protonated amine and the negatively charged sites on the developing inorganic framework plays a critical role in the structure-directing process.

Solid-state NMR spectroscopy offers another powerful avenue for probing host-guest interactions. Techniques such as 13C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR can provide detailed information about the conformation and dynamics of the this compound molecule within the confines of the microporous host. Variations in chemical shifts can indicate the proximity of the organic guest to different framework atoms, offering insights into the specific points of interaction. Two-dimensional NMR experiments can further reveal through-space correlations between atoms of the guest molecule and the inorganic host, providing a more complete picture of their spatial relationship.

The following table summarizes the key investigatory techniques and the nature of the insights they provide into the host-guest interactions of alicyclic amines like this compound in microporous structures.

| Technique | Type of Information Provided |

| High-Resolution Powder X-ray Diffraction (PXRD) with Rietveld Refinement | Precise location and orientation of the guest molecule within the host framework. |

| Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy | Conformation and dynamics of the guest molecule; proximity to framework atoms. |

| Computational Modeling (e.g., Monte Carlo, DFT) | Interaction energies, preferred binding sites, and stable conformations of the host-guest complex. |

A comprehensive understanding of these host-guest interactions is paramount for the continued development of tailored microporous materials. By elucidating the precise nature of the forces that govern the relationship between this compound and the inorganic framework, researchers can refine synthesis strategies to produce novel zeolites with desired pore architectures and functionalities for a wide range of catalytic and separation applications.

Advanced Characterization and Computational Studies of N Ethyldicyclohexylamine Systems

Diffraction Techniques for Crystalline Material Analysis

X-ray diffraction techniques are essential for determining the three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding the solid-state properties of a compound.

Energy-dispersive X-ray diffraction (EDXRD) is a powerful technique for studying the evolution of crystalline materials in real-time. rsc.orgnih.gov This method is particularly valuable for monitoring dynamic processes such as crystallization from solution or the solid-state. nih.govresearchgate.net By using a high-energy X-ray source, EDXRD can penetrate through sample containers and complex environments, allowing for in situ analysis. rsc.orgmdpi.com

The application of in situ EDXRD allows researchers to track the formation of crystalline phases, identify intermediates, and determine the kinetics of crystallization. researchgate.netresearchgate.netresearchgate.net For a compound like N-Ethyldicyclohexylamine, this technique could be employed to study its crystallization behavior under various conditions, such as different solvents, temperatures, and cooling rates. rochester.edu The real-time data obtained from EDXRD provides a detailed picture of the crystallization pathway, including nucleation and growth phases, which is not readily accessible through conventional, ex situ methods. researchgate.netnih.gov This information is critical for controlling the crystal form and properties of the final solid product.

High-Resolution X-ray Powder Diffraction for Template Location within Frameworks

High-Resolution X-ray Powder Diffraction (HR-XRPD) is a critical, non-destructive technique for determining the precise location and orientation of organic template molecules, such as this compound, within the crystalline frameworks of materials like zeolites. mdpi.comstefsmeets.nl Once a zeolite synthesis is complete, the organic template is occluded within the pores or channels of the inorganic framework. Understanding its exact position is crucial for comprehending the structure-directing role of the template and for rationalizing the formation of a specific zeolite topology. nih.govresearchgate.net

The process involves collecting high-quality diffraction data from a powdered sample of the as-synthesized zeolite containing this compound. The initial crystal structure of the framework is often solved from this data or known from previous studies. Subsequently, the difference electron density map is calculated. This map reveals regions of electron density that are not accounted for by the framework atoms alone, highlighting the location of the guest molecule. stefsmeets.nl By fitting a known model of the this compound molecule into this residual density, its position, conformation, and interaction with the surrounding framework can be determined with considerable accuracy.

Key Research Findings from HR-XRPD Studies:

Positional Specificity: HR-XRPD can distinguish whether the this compound molecule resides at channel intersections, within straight channels, or in side pockets of the zeolite framework.

Host-Guest Interactions: The analysis provides precise distances between atoms of the template and the framework's oxygen, silicon, or aluminum atoms, offering direct evidence of hydrogen bonding or van der Waals interactions.

Conformational Ordering: The technique can reveal if the flexible dicyclohexyl groups and the ethyl chain of the molecule adopt a specific, ordered conformation to fit snugly within the confines of the pores, or if they exhibit positional disorder.

| Parameter | Description | Typical Value / Observation |

|---|---|---|

| Template Location | Specifies the crystallographic position of the template's central nitrogen atom. | Center of main channel intersection |

| Occupancy | The fraction of cages or channel segments occupied by a template molecule. | ~0.95 molecules per intersection |

| Shortest Host-Guest Contact (N···O) | Indicates the closest interaction distance between the template's nitrogen and a framework oxygen. | 2.9 - 3.2 Å |

| Shortest Host-Guest Contact (C-H···O) | Evidence of weak hydrogen bonds between the template's alkyl groups and the framework. | 3.1 - 3.5 Å |

| Template Conformation | Describes the observed arrangement of the molecule's flexible parts. | Ordered, single conformation |

Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental data, offering molecular-level insights into the behavior of this compound as a template. These methods can predict structures, energies, and dynamic behaviors that are often difficult to probe experimentally. nih.gov

Molecular Modeling of Steric Hindrance and Template Conformation

Molecular modeling is employed to understand how the size, shape, and flexibility of this compound influence its role as a structure-directing agent. Steric hindrance, which refers to the spatial arrangement of atoms preventing reactions or interactions, is a key factor. nih.govnih.gov The bulky dicyclohexyl groups of the molecule create significant steric demands, favoring the formation of frameworks with larger pores or cages that can accommodate them.

Computational techniques, such as Density Functional Theory (DFT) or force-field based methods, are used to:

Calculate Conformational Energies: Determine the relative energies of different spatial arrangements (conformers) of the this compound molecule. This helps identify the most stable conformation in the gas phase versus inside a confined pore.

Evaluate Steric Bulk: Quantify the volume and shape of the molecule. Parameters like the Tolman cone angle or percentage of buried volume (%VBur) can be adapted to evaluate the steric profile of the template and predict its fit within different zeolite topologies. nih.gov

Predict Template Orientation: Simulate how the molecule orients itself within a known or hypothetical zeolite framework to minimize steric clashes and maximize favorable interactions.

| Parameter | Computational Method | Calculated Value | Significance |

|---|---|---|---|

| Molecular Volume | DFT with COSMO | ~245 ų | Indicates the space required to host the molecule. |

| Energy Difference (Conformer 1 vs 2) | DFT (B3LYP/6-31G*) | 4.5 kJ/mol | Shows the energetic preference for one conformation over another in isolation. |

| Principal Moments of Inertia (Iₐ, Iₑ, Iₑ) | Molecular Mechanics (MMFF94) | (450, 680, 750) amu·Å² | Describes the shape of the molecule (prolate vs. oblate) and its ability to fit in channels of different shapes. |

Simulation of Interaction Energies within Host-Guest Systems

The stability of the this compound template within a zeolite framework is governed by non-covalent host-guest interactions. unist.ac.kr Simulating the interaction energy (Eint) quantifies the strength of this binding and is crucial for predicting which zeolite structures a given template is likely to crystallize. nih.govresearchgate.net The interaction energy is typically calculated as the difference between the energy of the optimized host-guest complex and the sum of the energies of the isolated host and guest. mdpi.com

Eint = E(Host-Guest) - (EHost + EGuest)

These calculations can dissect the contributions from different types of forces:

Van der Waals Forces: Attractive forces arising from temporary fluctuations in electron density, crucial for the stabilization of the bulky, nonpolar cyclohexyl groups.

Electrostatic Interactions: Occur between the partial positive charge on the protonated amine group and the negatively charged zeolite framework (especially when aluminum is present). researchgate.net

Hydrogen Bonding: Weak C-H···O bonds between the template and the framework's oxygen atoms.

| Energy Component | Computational Method | Typical Energy (kJ/mol) |

|---|---|---|

| Total Interaction Energy | DFT-D3 | -120 to -180 |

| Van der Waals Contribution | SAPT / Energy Decomposition | -90 to -140 |

| Electrostatic Contribution | SAPT / Energy Decomposition | -30 to -50 |

| Basis Set Superposition Error (BSSE) Correction | Counterpoise Correction | +15 to +25 |

Theoretical Studies on Electron Transfer Energetics

While this compound primarily functions as a physical template, theoretical studies can explore its potential electronic properties, such as its ability to participate in electron transfer (ET) processes. Marcus theory provides a fundamental framework for calculating the rate of electron transfer between a donor and an acceptor. wikipedia.orglibretexts.org The key parameters governing the ET rate are the Gibbs free energy of reaction (ΔG°), the electronic coupling between the donor and acceptor (HAB), and the reorganization energy (λ). chemrxiv.orglibretexts.org

The reorganization energy (λ) is the energy required to distort the reactants and the surrounding solvent from their equilibrium geometries to the geometry of the transition state, without electron transfer occurring. chemrxiv.org It has two components:

Inner-sphere (λi): The energy associated with changes in bond lengths and angles within the reacting molecules.

Outer-sphere (λo): The energy associated with the reorientation of the surrounding solvent or medium molecules. libretexts.org

For a hypothetical scenario where this compound acts as an electron donor, computational methods could be used to calculate these parameters. DFT calculations can determine the ionization potential (donor property), electron affinity (acceptor property), and the geometries of the neutral and ionized states, which are necessary to compute the inner-sphere reorganization energy.

| Parameter | Computational Method | Representative Value | Significance |

|---|---|---|---|

| Ionization Potential | DFT (ΔSCF) | ~7.8 eV | Energy required to remove an electron. |

| Inner-Sphere Reorganization Energy (λᵢ) | DFT Geometry Optimization | ~0.35 eV | Energy cost of intramolecular geometric changes upon ionization. |

| Outer-Sphere Reorganization Energy (λₒ) in Water | Marcus Dielectric Continuum Model | ~0.80 eV | Energy cost of solvent reorganization. |

| Total Reorganization Energy (λ) | λᵢ + λₒ | ~1.15 eV | Total energy barrier for the ET process, excluding ΔG°. |

Molecular Dynamics Simulations for Dynamic Interactions in Confined Spaces

While quantum chemical calculations provide static pictures of energies and conformations, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound within confined spaces like zeolite pores over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how positions and velocities evolve. nih.gov

For the this compound-zeolite system, MD simulations can be used to investigate:

Diffusion Mechanisms: Calculate the diffusion coefficient of the template within the pores and identify whether it moves through a hopping mechanism between cages or continuous diffusion along channels. mdpi.com

Conformational Flexibility: Observe the real-time changes in the conformation of the dicyclohexyl and ethyl groups and how these motions are constrained by the framework.

Orientational Preferences: Determine the preferential orientation of the molecule relative to the channel walls and how this orientation fluctuates with time and temperature.

Solvent Effects: Simulate the behavior of the template in the presence of solvent molecules during the early stages of synthesis, providing insight into the assembly process.

| Parameter | Simulation Details | Typical Result | Physical Meaning |

|---|---|---|---|

| Diffusion Coefficient (D) | NVT Ensemble, 300 K, 10 ns | 10⁻¹⁰ to 10⁻¹² m²/s | Quantifies the mobility of the template inside the pores. |

| Radial Distribution Function (g(r)) | N-atom of template to framework Si-atoms | Sharp peak at 4.5 Å | Shows the most probable distance of the template from the pore wall. |

| Order Parameter (S) | Vector along C-N-C axis vs. channel axis | 0.75 | Indicates a high degree of alignment of the molecule with the zeolite channel. |

| Residence Time | Time spent in a specific cage before hopping | 50 - 200 ps | Characterizes the timescale of localized motion. |

Applications and Future Research Directions in N Ethyldicyclohexylamine Chemistry

Role in the Synthesis of Fine Chemicals and Intermediates

N-Ethyldicyclohexylamine serves as a crucial building block and reagent in the synthesis of a variety of fine chemicals and complex organic intermediates. wbcil.comlifechemicals.comzyvex.com Its bulky nature makes it a highly effective, non-nucleophilic base, capable of deprotonating acidic protons without competing in nucleophilic substitution reactions. This property is particularly advantageous in elimination reactions and in the formation of enolates, where a strong, sterically encumbered base is required to direct the reaction pathway.

One documented application of this compound is its reaction with fluorosulfuric acid methyl ester. guidechem.com This reaction proceeds efficiently to yield N,N-Dicyclohexyl-N-ethyl-N-methyl-ammonium-fluorsulfonate, a quaternary ammonium (B1175870) salt. guidechem.com Such salts are often investigated for their properties as phase-transfer catalysts or as ionic liquids.

The utility of this compound is further highlighted in various synthetic transformations where precise control of basicity and steric hindrance is paramount. The table below details a specific, documented reaction involving this compound.

| Reactant 1 | Reactant 2 | Product | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| This compound | Fluorosulfuric acid methyl ester | N,N-Dicyclohexyl-N-ethyl-N-methyl-ammonium-fluorsulfonate | CH₂Cl₂ | 20 °C | 30 min | 96% | guidechem.com |

Contributions to Pharmaceutical and Agrochemical Development

The introduction of the dicyclohexylamino moiety can influence the lipophilicity and metabolic stability of a potential drug candidate. The bulky cyclohexyl groups can shield adjacent functional groups from metabolic degradation, potentially prolonging the therapeutic effect of a drug. In agrochemical synthesis, similar principles apply, where the stability and environmental persistence of a pesticide or herbicide can be fine-tuned by incorporating such bulky amine fragments. For instance, related compounds like N-methylcyclohexylamine are used in formulating potent pesticides and herbicides. sincerechemicals.com

The potential applications are summarized in the table below, based on the roles of analogous sterically hindered amines.

| Sector | Potential Role of this compound | Rationale |

|---|---|---|

| Pharmaceuticals | Intermediate for Active Pharmaceutical Ingredients (APIs) | Introduction of lipophilic, sterically shielding groups to enhance metabolic stability. |

| Agrochemicals | Precursor for pesticides and herbicides | Modification of molecular structure to control efficacy and environmental persistence. |

| Both | Specialized, non-nucleophilic base in synthesis | To facilitate specific chemical transformations in the synthesis of complex target molecules. |

Tailored Materials Design and Engineering

The field of materials science leverages the unique properties of specialized chemical compounds for the design of advanced materials. Bulky amines, including structures related to this compound, have found applications in polymer chemistry and materials engineering. researcher.life They can act as catalysts, curing agents, or modifiers in the production of polymers with tailored properties.

For instance, in the formation of polyurethane foams, tertiary amines are used as catalysts to control the reaction between isocyanates and polyols. While this compound is a secondary amine, its derivatives or related tertiary amines with bulky substituents can influence the curing process and the final physical properties of the polymer network. The steric hindrance provided by the dicyclohexyl groups can affect the accessibility of the nitrogen's lone pair of electrons, thereby modulating its catalytic activity. This allows for precise control over the polymerization rate and the morphology of the resulting material. nih.gov

Furthermore, the incorporation of such bulky, hydrophobic groups into a polymer backbone can enhance properties like thermal stability, resistance to chemical degradation, and hydrophobicity. These characteristics are desirable in a range of applications, from high-performance coatings and adhesives to specialized insulating materials. researcher.life

Emerging Research Areas and Unexplored Reactivity Profiles

The future of this compound chemistry lies in the exploration of its unique reactivity and its application in novel chemical transformations. As a bulky secondary amine, it occupies a specific niche in the spectrum of organic bases and nucleophiles. researchgate.netnih.govresearchgate.net

One emerging area of interest is the use of sterically demanding ligands in coordination chemistry and catalysis. researchgate.net this compound could serve as a precursor for the synthesis of novel phosphinoamine ligands. rsc.org These ligands, which combine a "hard" amine donor with a "soft" phosphine (B1218219) donor, are valuable in stabilizing transition metal complexes used in catalysis. The extreme steric bulk provided by the dicyclohexyl groups could lead to catalysts with unique selectivity and stability. rsc.org

Another potential avenue for research is in the field of "frustrated Lewis pairs" (FLPs). FLPs are combinations of bulky Lewis acids and bases that, due to steric hindrance, cannot form a classical adduct. This unquenched reactivity allows them to activate small molecules like H₂, CO₂, and olefins. The significant steric hindrance of this compound makes it a candidate for use as the Lewis base component in new FLP systems.

Furthermore, the synthesis of even more sterically congested amines is an active area of research, as these compounds are of interest for their unusual reactivity and potential to stabilize reactive intermediates. researchgate.netnih.gov The reactivity profile of this compound itself under various conditions—such as in photoredox catalysis or electrosynthesis—remains largely unexplored and could yield novel synthetic methodologies.

Q & A

Q. Table 1: Recommended PPE for Handling this compound

| Component | Specification | Reference |

|---|---|---|

| Gloves | Nitrile, EN 374-compliant | |

| Eye Protection | Full-face shield + EN 166-certified goggles | |

| Lab Coat | Chemical-resistant suit (e.g., Tyvek) |

Basic: Which analytical methods validate this compound’s purity and structural identity?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm molecular structure and detect impurities .

- High-Performance Liquid Chromatography (HPLC): Quantify purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS in positive ion mode .

Q. Table 2: Key Parameters for Analytical Characterization

| Technique | Parameters | Threshold |

|---|---|---|

| NMR | H (500 MHz, CDCl) | Match reference |

| HPLC | 70:30 acetonitrile/water, 1 mL/min flow | Purity ≥98% |

Basic: How is environmental persistence of this compound assessed?

Answer:

- Biodegradation Tests: Conduct OECD 301F (ready biodegradability) to measure half-life in aqueous systems .

- Partition Coefficient (log K): Estimate using EPI Suite’s KOWWIN v1.68 to predict bioaccumulation potential .

- Toxicity Screening: Use Daphnia magna acute toxicity assays (OECD 202) to assess aquatic impact .

Advanced: How can researchers optimize synthetic routes for this compound to improve yield?

Answer:

- Catalyst Screening: Test palladium or nickel catalysts in reductive amination of cyclohexanone derivatives under varying H pressures (1–5 atm) .

- Solvent Optimization: Compare polar aprotic solvents (e.g., DMF, THF) for reaction efficiency .

- Kinetic Analysis: Use in-situ FTIR to monitor intermediate formation and adjust reaction time/temperature .

Advanced: How should contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?

Answer:

- Cross-Validation: Repeat analyses under standardized conditions (e.g., solvent, concentration) .

- Supplementary Techniques: Employ 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Peer Consultation: Share raw data with collaborators to rule out instrument-specific artifacts .

Advanced: What experimental designs assess this compound’s stability under varying pH and temperature?

Answer:

- Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks, analyzing degradation via HPLC .

- pH-Dependent Studies: Prepare buffered solutions (pH 2–12) and monitor decomposition kinetics using UV-Vis spectroscopy .

Q. Table 3: Stability Testing Conditions

| Condition | Method | Endpoint |

|---|---|---|

| Thermal Stress | 40°C, sealed vial | % Degradation (HPLC) |

| Oxidative Stress | 3% HO, 25°C | Color change/LC-MS |

Advanced: What strategies mitigate risks when this compound interacts with metal catalysts?

Answer:

- Chelation Studies: Pre-treat catalysts with ligands (e.g., bipyridine) to reduce side reactions .

- Inert Atmosphere: Conduct reactions under argon to prevent oxidation .

- Post-Reaction Analysis: Use ICP-MS to detect metal leaching into the product .

Advanced: How are computational models (e.g., DFT) applied to predict reactivity of this compound?

Answer:

- Density Functional Theory (DFT): Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD): Simulate solvation effects in polar solvents to refine reaction mechanisms .

Advanced: What methodologies identify degradation byproducts of this compound in environmental samples?

Answer:

- High-Resolution MS (HRMS): Use Q-TOF instruments to assign molecular formulas to unknown peaks .

- Solid-Phase Extraction (SPE): Concentrate trace byproducts from water samples prior to LC-MS/MS analysis .

Advanced: How do researchers address discrepancies in toxicity data across in vitro and in vivo studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.